2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound known for its unique properties and applications This compound is characterized by the presence of a perfluorinated alkyl chain, a sulfonyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate typically involves multiple steps:
Formation of the Perfluorotridecylsulfonyl Chloride: This step involves the reaction of perfluorotridecane with chlorosulfonic acid to form perfluorotridecylsulfonyl chloride.
Amination: The perfluorotridecylsulfonyl chloride is then reacted with N-methylamine to form N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamine.
Acrylation: Finally, the N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamine is reacted with acryloyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: The acrylate moiety allows for polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis.
Major Products Formed
Polymers: Polymerization results in the formation of polyacrylates.
Substituted Compounds: Substitution reactions yield various derivatives depending on the nucleophile used.
Carboxylic Acids and Alcohols: Hydrolysis produces carboxylic acids and alcohols.
Scientific Research Applications
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in bio-compatible coatings and materials.
Medicine: Explored for drug delivery systems due to its ability to form stable and inert polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorinated alkyl chain imparts hydrophobicity and chemical resistance, while the sulfonyl group can interact with various substrates, enhancing adhesion and stability. The acrylate moiety allows for cross-linking and network formation, contributing to the mechanical strength and durability of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorododecylsulfonyl)-N-methylamino)ethyl acrylate
Comparison
Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate stands out due to its longer perfluorinated alkyl chain, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with superior stability and durability.
Properties
CAS No. |
66008-67-1 |
---|---|
Molecular Formula |
C19H12F25NO4S |
Molecular Weight |
825.3 g/mol |
IUPAC Name |
2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H12F25NO4S/c1-3-7(46)49-5-4-45(2)50(47,48)6-8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)18(40,41)19(42,43)44/h3H,1,4-6H2,2H3 |
InChI Key |
NYDXNYWTPDRONX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.